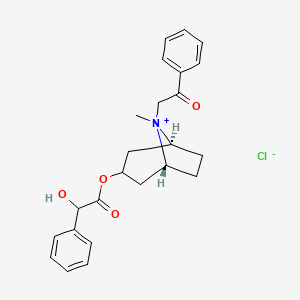

Phenactropinium chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Phenactropiniumchlorid beinhaltet die Quaternisierung von Homatropin. Die Reaktion erfordert typischerweise die Verwendung von Phenacylchlorid und Homatropin in Gegenwart eines geeigneten Lösungsmittels. Die Reaktionsbedingungen beinhalten oft Erhitzen und Rühren, um eine vollständige Quaternisierung zu gewährleisten . Industrielle Produktionsmethoden können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Phenactropiniumchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins des Chloridions an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen weniger häufig sind, ermöglicht die Struktur der Verbindung potenzielle Redoxreaktionen unter geeigneten Bedingungen.

Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren oder Basen für die Hydrolyse und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Phenactropiniumchlorid wurde ausgiebig auf seine Anwendungen in folgenden Bereichen untersucht:

Medizin: Es wird aufgrund seiner Ganglienblockade-Eigenschaften als Antihypertensivum eingesetzt. Es wurde auch bei kontrollierter Hypotonie während Operationen eingesetzt, um Blutungen zu reduzieren.

Chemie: Die Verbindung dient als Modell zur Untersuchung von quaternären Ammoniumverbindungen und ihrer Reaktivität.

5. Wirkmechanismus

Phenactropiniumchlorid entfaltet seine Wirkung durch Blockierung der ganglionären Transmission. Es zeigt keine atropinähnliche Aktivität, sondern wirkt auf die autonomen Ganglien, um die Neurotransmission zu hemmen . Diese Blockade führt zu einem verringerten Blutdruck und einer kontrollierten Hypotonie, was es in chirurgischen Situationen nützlich macht .

Wirkmechanismus

Phenactropinium chloride exerts its effects by blocking ganglionic transmission. It does not exhibit atropine-like activity but instead acts on the autonomic ganglia to inhibit neurotransmission . This blockade results in reduced blood pressure and controlled hypotension, making it useful in surgical settings .

Vergleich Mit ähnlichen Verbindungen

Phenactropiniumchlorid ist aufgrund seiner kurzzeitigen Ganglienblockade-Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Hexamethonium Bromid: Ein weiteres Ganglienblocker-Mittel, das bei der Behandlung von Bluthochdruck eingesetzt wird.

Azamethonium Bromid: Bekannt für seine Ganglienblockade-Eigenschaften, jedoch mit unterschiedlicher Pharmakokinetik.

Pentoliniumtartrat: Wird zur kontrollierten Hypotonie in chirurgischen Situationen eingesetzt.

Diese Verbindungen teilen ähnliche Ganglienblockade-Aktivitäten, unterscheiden sich jedoch in ihrer Wirkdauer, Pharmakokinetik und spezifischen medizinischen Anwendungen.

Eigenschaften

IUPAC Name |

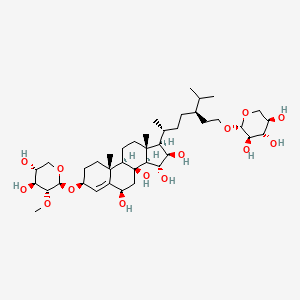

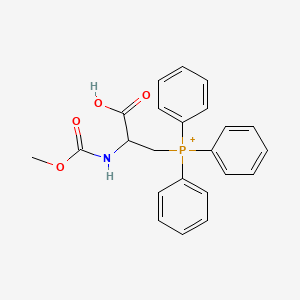

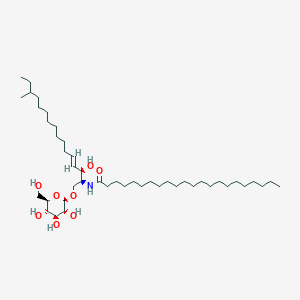

(8-methyl-8-phenacyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28NO4.ClH/c1-25(16-22(26)17-8-4-2-5-9-17)19-12-13-20(25)15-21(14-19)29-24(28)23(27)18-10-6-3-7-11-18;/h2-11,19-21,23,27H,12-16H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWOUJTUPILZRV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958869 | |

| Record name | 3-{[Hydroxy(phenyl)acetyl]oxy}-8-methyl-8-(2-oxo-2-phenylethyl)-8-azabicyclo[3.2.1]octan-8-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-89-2 | |

| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8-methyl-8-(2-oxo-2-phenylethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3784-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[Hydroxy(phenyl)acetyl]oxy}-8-methyl-8-(2-oxo-2-phenylethyl)-8-azabicyclo[3.2.1]octan-8-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

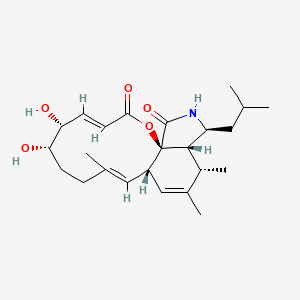

![(3S,3'R,3'As,6'S,6aR,6bS,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B1257465.png)

![(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1257472.png)